An In-depth Technical Guide to the Geochemical Properties of Lignite Deposits
An In-depth Technical Guide to the Geochemical Properties of Lignite Deposits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geochemical properties of lignite, the lowest rank of coal. Lignite, often referred to as brown coal, is a complex sedimentary rock formed from the compression of peat. Its chemical and physical characteristics are of significant interest across various scientific and industrial fields, including energy production, environmental science, and as a source of valuable organic and inorganic compounds. This document details the elemental and isotopic composition of lignite, outlines the standard methodologies for its analysis, and illustrates key geochemical processes and analytical workflows.
Geochemical Composition of Lignite
The geochemical properties of lignite are highly variable and depend on the original plant matter, depositional environment, and the extent of coalification. Key geochemical parameters include its proximate and ultimate analysis, major and minor element composition, trace element content, and isotopic signatures.
Proximate and Ultimate Analysis
Proximate analysis determines the moisture, ash, volatile matter, and fixed carbon content of lignite. Ultimate analysis provides the elemental composition of the organic fraction, typically carbon, hydrogen, nitrogen, sulfur, and oxygen (by difference). Lignite is characterized by high moisture and volatile matter content and a relatively low carbon content and heating value compared to higher-rank coals.[1][2][3]
Table 1: Typical Range of Proximate and Ultimate Analysis of Lignite (as-received basis)
| Parameter | Typical Range (%) | Reference |
| Proximate Analysis | ||
| Moisture | 25 - 75 | [1] |
| Ash | 6 - 20 | [1] |
| Volatile Matter | 25 - 45 | [4] |
| Fixed Carbon | 20 - 40 | [4] |
| Ultimate Analysis (dry, ash-free basis) | ||
| Carbon | 60 - 75 | [1][5] |
| Hydrogen | 5 - 7 | [5] |
| Nitrogen | 0.5 - 2.5 | [5] |
| Sulfur | 0.5 - 3.0 | [5] |
| Oxygen | 15 - 30 | [5] |
Major and Minor Element Composition
The inorganic fraction of lignite consists of minerals that were incorporated during the peat accumulation stage or introduced later through groundwater. The major and minor element composition is typically determined on the ash residue after combustion and is expressed in terms of oxides.
Table 2: Major and Minor Oxide Composition in Lignite Ash from Various Locations
| Oxide | North Dakota, USA (%)[6] | Ogwashi-Asaba, Nigeria (%)[7] | Asian Dust (for comparison) (%) |
| SiO₂ | 15 - 40 | 0.04 - 9.78 | ~60 |
| Al₂O₃ | 10 - 25 | 0.56 - 6.40 | ~15 |
| Fe₂O₃ | 5 - 25 | 0.05 - 1.22 | ~5 |
| CaO | 10 - 30 | 0.05 - 0.15 | ~3 |
| MgO | 3 - 10 | 0.02 - 0.11 | ~2 |
| Na₂O | 0.5 - 10 | - | ~2 |
| K₂O | 0.2 - 2 | 0.01 - 0.04 | ~3 |
| TiO₂ | 0.2 - 1.5 | 0.016 - 0.299 | ~0.8 |
| P₂O₅ | 0.1 - 2 | - | ~0.1 |
| SO₃ | 5 - 25 | - | - |
Trace Element Composition
Lignite can be enriched in a variety of trace elements, some of which may have economic significance or environmental implications. The concentration of trace elements is highly variable and depends on the specific geological setting of the deposit.
Table 3: Selected Trace Element Concentrations in Lignite from Various Locations (ppm, whole coal basis)
| Element | North Dakota, USA[6] | Ogwashi-Asaba, Nigeria[7] | Wulantuga, China[8] |
| Barium (Ba) | 50 - 500 | 9 - 89 | - |
| Chromium (Cr) | 5 - 50 | 2 - 31 | - |
| Copper (Cu) | 5 - 50 | 1 - 22 | - |
| Nickel (Ni) | 5 - 50 | 8 - 28 | - |
| Lead (Pb) | <5 - 20 | - | - |
| Strontium (Sr) | 100 - 1000 | 5 - 22 | - |
| Vanadium (V) | 5 - 100 | 4 - 216 | - |
| Zinc (Zn) | 5 - 100 | 17 - 176 | - |
| Germanium (Ge) | - | - | up to 1600 |
| Rare Earth Elements (∑REE) | - | - | 9 - 533 |
Organic Geochemistry: Macerals
The organic matter in lignite is composed of macerals, which are the microscopic, organic constituents of coal, analogous to minerals in inorganic rocks. Macerals are classified into three main groups: vitrinite (or huminite in low-rank coals), liptinite, and inertinite. The relative proportions of these macerals influence the chemical and physical properties of the lignite.
Table 4: Typical Maceral Composition of Lignite
| Maceral Group | Origin | General Characteristics |
| Huminite/Vitrinite | Derived from the woody tissues of plants. | The most abundant maceral group in most lignites. |
| Liptinite | Derived from the waxy and resinous parts of plants (e.g., spores, cuticles, resins). | Rich in hydrogen. |
| Inertinite | Derived from plant material that has been altered by oxidation or charring prior to incorporation into the peat. | Rich in carbon and relatively unreactive. |
Isotopic Composition
Stable isotope analysis of carbon (δ¹³C) and nitrogen (δ¹⁵N) in lignite provides valuable information about the paleoenvironment, the sources of organic matter, and the degree of microbial degradation.
Table 5: Typical Isotopic Composition of Lignite
| Isotope Ratio | Typical Range (‰) | Information Provided |
| δ¹³C | -22 to -28 | Indicates the type of vegetation (C3 vs. C4 plants) and the depositional environment. |
| δ¹⁵N | +2 to +8 | Reflects the nitrogen sources and the extent of nitrogen cycling and microbial processing.[9] |
Experimental Protocols
The following sections detail the standard methodologies for the key experiments used to characterize the geochemical properties of lignite.
Proximate Analysis
Standard: ASTM D7582 - Standard Test Methods for Proximate Analysis of Coal and Coke by Macro Thermogravimetric Analysis.
Methodology:
-
Moisture Determination: A known mass of the lignite sample is heated to 107 ± 3 °C in a controlled atmosphere (nitrogen or air) until a constant mass is achieved. The loss in mass is reported as the moisture content.
-
Volatile Matter Determination: The dried sample from the moisture determination is then heated to 950 ± 20 °C in a covered crucible in a furnace for exactly 7 minutes. The mass loss is calculated as the volatile matter content.
-
Ash Determination: The residue from the volatile matter determination is then combusted in an open crucible at a temperature of 750 ± 50 °C until a constant mass is achieved. The remaining inorganic residue is the ash content.
-
Fixed Carbon Calculation: The fixed carbon content is calculated by difference: Fixed Carbon (%) = 100 - (% Moisture + % Volatile Matter + % Ash).
Ultimate Analysis
Standard: ASTM D5373 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Laboratory Samples of Coal.
Methodology:
-
Sample Preparation: A representative sample of lignite is air-dried and pulverized to a fine powder (typically passing a 250-μm sieve).
-
Combustion: A weighed portion of the sample is combusted in a high-temperature furnace (typically ≥ 950 °C) in a pure oxygen atmosphere.
-
Gas Analysis: The combustion products (CO₂, H₂O, and N₂) are passed through a series of detectors.
-
Carbon and Hydrogen: The amounts of CO₂ and H₂O are measured by infrared detectors. The percentages of carbon and hydrogen in the sample are calculated from these measurements.
-
Nitrogen: The nitrogen in the sample is converted to N₂ gas, which is measured by a thermal conductivity detector.
-
-
Sulfur Determination (ASTM D4239): A separate portion of the sample is combusted, and the resulting SO₂ is measured by an infrared detector.
-
Oxygen Calculation: The oxygen content is calculated by difference: Oxygen (%) = 100 - (% Carbon + % Hydrogen + % Nitrogen + % Sulfur + % Ash).
Major, Minor, and Trace Element Analysis
Standard Methods: X-Ray Fluorescence (XRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
XRF Methodology (for Major and Minor Elements):
-
Sample Preparation: The lignite sample is ashed at a controlled temperature (e.g., 750 °C). The resulting ash is then finely ground and either pressed into a pellet with a binder or fused into a glass disc with a flux (e.g., lithium tetraborate).
-
Analysis: The prepared sample is irradiated with a primary X-ray beam, causing the elements in the sample to emit secondary (fluorescent) X-rays at characteristic energies.
-
Detection and Quantification: The emitted X-rays are detected, and their intensities are measured. The concentrations of the elements are determined by comparing these intensities to those of certified reference materials.
ICP-MS Methodology (for Trace Elements):
-
Digestion: A weighed portion of the lignite or lignite ash is digested using a combination of strong acids (e.g., nitric acid, hydrofluoric acid, perchloric acid) in a closed microwave digestion system. This process dissolves the sample and brings the trace elements into solution.
-
Analysis: The resulting solution is introduced into the ICP-MS instrument. The sample is nebulized and passed through a high-temperature argon plasma, which ionizes the atoms.
-
Detection and Quantification: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions of each mass, and the concentrations of the trace elements are determined by calibration with standards.
Maceral Analysis
Standard: ASTM D2799 - Standard Test Method for Microscopical Determination of the Maceral Composition of Coal.[10][11][12][13][14]
Methodology:
-
Sample Preparation: A representative sample of lignite is crushed and mixed with an epoxy resin to form a block. The surface of the block is then ground and polished to a very smooth, flat, and scratch-free surface.
-
Microscopic Examination: The polished block is examined under a reflected-light microscope equipped with an oil immersion objective at a magnification of 200x to 500x.
-
Point Counting: A mechanical stage is used to move the sample in a grid pattern. At each point on the grid, the maceral present under the crosshairs of the eyepiece is identified and counted. A minimum of 500 points are typically counted for a statistically representative analysis.
-
Calculation: The volume percentage of each maceral is calculated from the number of counts for that maceral relative to the total number of points counted.
Stable Isotope Analysis (δ¹³C and δ¹⁵N)
Methodology:
-
Sample Preparation: The lignite sample is dried and ground into a homogeneous fine powder. For δ¹³C analysis, samples are often treated with acid to remove carbonates.
-
Combustion and Gas Separation: A small, weighed amount of the powdered sample is placed in a tin capsule and combusted at a high temperature (e.g., >1000 °C) in an elemental analyzer.[9] The resulting combustion gases (CO₂ and N₂) are chromatographically separated.
-
Isotope Ratio Mass Spectrometry (IRMS): The separated gases are introduced into an isotope ratio mass spectrometer. The IRMS measures the ratios of the stable isotopes (¹³C/¹²C and ¹⁵N/¹⁴N).[9][15][16][17]
-
Data Reporting: The results are reported in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric air for nitrogen).[18]
Visualizations of Geochemical Processes and Workflows
The following diagrams illustrate key conceptual frameworks in the study of lignite geochemistry.
References
- 1. Lignite - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. barankocompanies.com [barankocompanies.com]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.usgs.gov [pubs.usgs.gov]
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- 8. researchgate.net [researchgate.net]
- 9. USGS Techniques and Methods 10âC5: Determination of the δ15N and δ13C of Total Nitrogen and Carbon in Solids; RSIL Lab Code 1832 [pubs.usgs.gov]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. ASTM D2799-13 - Standard Test Method for Microscopical Determination of the Maceral Composition of Coal [webstore.ansi.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. scribd.com [scribd.com]
- 14. ASTM D2799 - 13 | 1 Jan 2013 | BSI Knowledge [knowledge.bsigroup.com]
- 15. δ13C and/or δ15N Analysis of Organics | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 16. ucalgary.ca [ucalgary.ca]
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